2-甲硫基-腺苷二磷酸

描述

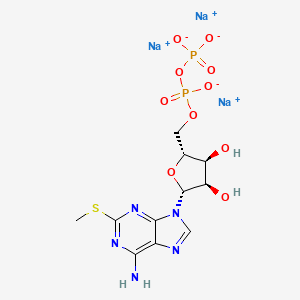

2-Mes-ADP, also known as 2-Methylthio-ADP, is an analogue of adenosine diphosphate (ADP) where the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It is a potent purinergic agonist of P2Y1, P2Y12, and P2Y13 receptors .

Synthesis Analysis

The synthesis of 2-Mes-ADP involves various chemical reactions. For instance, 2-Mes-ADP has been found to inhibit ADP-dependent platelet aggregation, antagonize ADP-mediated inhibition of adenylyl cyclase, and compete with the binding of 2-Mes-ADP . Furthermore, the nucleoside metabolite 2-methylthioadenosine was identified, suggesting rapid dephosphorylation via 2-Mes-AMP .

Molecular Structure Analysis

The molecular formula of 2-Mes-ADP is C11H14N5Na3O10P2S . It has an exact mass of 538.96 and a molecular weight of 539.230 . The molecule contains a morpholine moiety . Molecular dynamics simulations revealed that ADP can undergo conformational rearrangements within the CD39 active site that were not seen with UDP or 2-Mes-ADP .

Chemical Reactions Analysis

2-Mes-ADP is involved in various chemical reactions. For instance, it has been found to display substrate inhibition in a substrate-specific manner . The nucleotide base is an important determinant of substrate inhibition .

Physical and Chemical Properties Analysis

2-Mes-ADP is a crystallized or lyophilized solid . It is soluble in DMSO . The elemental analysis of 2-Mes-ADP is as follows: C, 24.50; H, 2.62; N, 12.99; Na, 12.79; O, 29.67; P, 11.49; S, 5.95 .

科学研究应用

血小板和细胞系上P2Y受体的研究

2-甲硫基-腺苷二磷酸 (2-Mes-ADP),也称为2-甲硫基-腺苷二磷酸 (2MeS-ADP),已被用于研究血小板上的ADP受体 {svg_1}。这种技术最初是由MacFarlane等人开发的。 在1983年 {svg_2}。 放射性2-Mes-ADP的使用使得能够研究ADP类似物与受体的结合,该受体抑制完整血小板中环磷酸腺苷的积累 {svg_3}.

在血小板活化中的作用

2-Mes-ADP在血小板活化中起着至关重要的作用 {svg_4}。 阻断P2Y12,一种在ADP结合后激活的G蛋白偶联受体,已被用作心血管疾病患者抗血小板聚集的治疗策略 {svg_5}.

在免疫系统细胞中的表达

2-Mes-ADP不仅在血小板和小神经胶质细胞中表达,而且在免疫系统的其他细胞中也表达,例如单核细胞、树突状细胞和T淋巴细胞 {svg_6}。 这导致了对靶向P2Y12的疗法是否也能改善炎症状况的研究 {svg_7}.

潜在的治疗应用

已经进行了一些研究,以调查靶向P2Y12的疗法是否可以改善炎症状况,例如败血症、类风湿性关节炎、神经炎症、癌症、COVID-19、动脉粥样硬化和糖尿病相关的炎症,这些研究在动物模型和人体受试者中进行 {svg_8}.

在细胞迁移中的作用

2-Mes-ADP与细胞迁移有关 {svg_9}。 例如,与野生型细胞相比,P2Y12缺陷小鼠细胞的迁移受到显着抑制 {svg_10}.

2-Mes-ADP的代谢

2-Mes-ADP的主要代谢途径是脱磷酸化为所得的脱磷酸化核苷代谢物 {svg_11}。 这表明通过2-Mes-AMP进行快速脱磷酸化 {svg_12}.

作用机制

未来方向

生化分析

Biochemical Properties

2-Methylthioadenosine-5’-diphosphate plays a crucial role in biochemical reactions as a potent agonist of P2Y1, P2Y12, and P2Y13 receptors . It induces platelet aggregation and shape change, and inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1 . The interaction of 2-Methylthioadenosine-5’-diphosphate with these receptors is characterized by high affinity and specificity, with EC50 values of 19 nM for human P2Y13, 6.2 nM for mouse P2Y13, and 5 nM for human P2Y12 . These interactions are critical for the regulation of various cellular functions, including platelet aggregation and immune responses.

Cellular Effects

2-Methylthioadenosine-5’-diphosphate has profound effects on various cell types and cellular processes. It enhances motor recovery after acute spinal cord injury by promoting neuronal regeneration and axonal myelination . Additionally, it influences gene expression related to neuronal apoptosis, immune response, synaptic transmission, cell cycle, and angiogenesis . The compound also affects T cell activation by suppressing the release of cytokines such as IL-2, thereby modulating immune responses .

Molecular Mechanism

At the molecular level, 2-Methylthioadenosine-5’-diphosphate exerts its effects through binding interactions with P2Y receptors, leading to the activation of downstream signaling pathways . It alters gene expression by modulating the Wnt signaling pathway, which is crucial for neuronal apoptosis and myelination . The compound also induces phosphorylation of key proteins involved in cellular signaling, thereby influencing various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylthioadenosine-5’-diphosphate change over time. The compound is relatively stable when stored frozen in aqueous solution at -20°C, with -80°C recommended for maintaining its original high quality . Over time, it promotes motor function recovery and neuronal regeneration in spinal cord injury models, with significant improvements observed at 2 and 6 weeks post-injury . The stability and degradation of 2-Methylthioadenosine-5’-diphosphate are critical for its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2-Methylthioadenosine-5’-diphosphate vary with different dosages in animal models. At lower doses, it effectively promotes motor recovery and neuronal regeneration without significant adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited . The dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

2-Methylthioadenosine-5’-diphosphate is involved in metabolic pathways related to purinergic signaling. It undergoes rapid dephosphorylation to its nucleoside metabolite, 2-methylthioadenosine, which acts as an agonist at adenosine receptors . This metabolic conversion is crucial for its biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, 2-Methylthioadenosine-5’-diphosphate is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are essential for its biological effects. The compound’s distribution is also affected by its stability and degradation in vivo .

Subcellular Localization

2-Methylthioadenosine-5’-diphosphate exhibits specific subcellular localization, primarily within the cytoplasm and nucleus . Its activity and function are influenced by this localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles. This subcellular distribution is critical for its role in cellular signaling and function.

属性

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNGCIHMNWOBSU-MSQVLRTGSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5Na3O10P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017431 | |

| Record name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475193-31-8 | |

| Record name | 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate) trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of 2-MeS-ADP and what are its downstream effects?

A1: 2-MeS-ADP primarily targets the P2Y1 receptor, a G protein-coupled receptor found on platelets and other cell types [, , ]. Binding of 2-MeS-ADP to the P2Y1 receptor activates phospholipase C, leading to the mobilization of intracellular calcium, activation of protein kinase C, and ultimately platelet shape change and aggregation [, , , , ].

Q2: How does 2-MeS-ADP compare to ADP in terms of potency and selectivity for the P2Y1 receptor?

A2: 2-MeS-ADP is a more potent agonist of the P2Y1 receptor compared to ADP [, ]. This increased potency is likely due to structural modifications in 2-MeS-ADP, which enhance its binding affinity for the receptor [, ].

Q3: What is the role of 2-MeS-ADP in studying platelet activation pathways?

A4: Due to its potency and selectivity, 2-MeS-ADP is a valuable tool for investigating P2Y1 receptor-mediated signaling pathways in platelets and other cell types [, ]. It allows researchers to dissect the specific roles of P2Y1 activation in various cellular processes, including platelet aggregation, granule secretion, and intracellular signaling cascades [, ].

Q4: Can 2-MeS-ADP be used to study the effects of P2Y1 receptor antagonists?

A5: Yes, 2-MeS-ADP can be used to assess the efficacy and potency of P2Y1 receptor antagonists [, ]. By measuring the inhibition of 2-MeS-ADP-induced platelet aggregation or other cellular responses, researchers can evaluate the ability of potential therapeutic agents to block P2Y1 receptor activation [].

Q5: What is the molecular formula and weight of 2-MeS-ADP?

A5: 2-MeS-ADP has a molecular formula of C11H18N5O10P2S and a molecular weight of 465.32 g/mol.

Q6: How do structural modifications of 2-MeS-ADP affect its activity and potency?

A7: Studies exploring analogues of 2-MeS-ADP have shown that modifications to the ribose moiety, phosphate groups, and the 2-position substituent can significantly impact its activity and potency []. For example, the addition of bulky groups or changes in stereochemistry can alter the binding affinity and agonist/antagonist profile of the compound [, ].

Q7: What is the stability of 2-MeS-ADP under various conditions?

A8: 2-MeS-ADP is relatively stable in aqueous solutions at neutral pH but can be susceptible to hydrolysis under acidic or basic conditions []. Formulation strategies to improve stability may involve adjusting pH, using stabilizing agents, or developing alternative delivery systems [].

Q8: What analytical methods are used to characterize and quantify 2-MeS-ADP?

A9: Common analytical techniques for studying 2-MeS-ADP include high-performance liquid chromatography (HPLC) for separation and quantification, mass spectrometry (MS) for structural characterization, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)

![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)

![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)

![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)